Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate
Description
Properties
Molecular Formula |
C12H21NaO7S |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
sodium;4-(2-ethylhexoxy)-1-hydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
IIMKMTNOBFXBNM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Esterification of Sulfosuccinic Acid
Sulfosuccinic acid, a dicarboxylic acid containing a sulfonic acid group, undergoes selective esterification with 2-ethylhexanol. The reaction targets one of the carboxylic acid groups, forming a monoester intermediate.
Reaction Equation:
$$
\text{C}4\text{H}6\text{O}7\text{S} + \text{C}8\text{H}{18}\text{O} \rightarrow \text{C}{12}\text{H}{22}\text{O}7\text{S} + \text{H}_2\text{O}
$$
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid (0.5–1.0 wt%) accelerate the reaction.
- Temperature: Maintained at 80–100°C to balance reaction rate and byproduct formation.
- Solvent: Toluene or xylene facilitates azeotropic removal of water, driving the equilibrium toward ester formation.
The monoester intermediate, 4-(2-Ethylhexyl) 2-sulfobutanedioic acid, is isolated via vacuum distillation or solvent extraction.
Neutralization to Sodium Salt
The monoester’s sulfonic acid group is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the final product.
Reaction Equation:
$$
\text{C}{12}\text{H}{22}\text{O}7\text{S} + \text{NaOH} \rightarrow \text{C}{12}\text{H}{21}\text{NaO}7\text{S} + \text{H}_2\text{O}
$$
- pH Control: Maintained at 7.0–8.5 to ensure complete neutralization without hydrolyzing the ester bond.
- Precipitation: The sodium salt precipitates upon cooling and is purified via recrystallization from ethanol-water mixtures.
Industrial Production Methods
Industrial-scale synthesis optimizes yield, cost, and environmental impact. Key considerations include:
Continuous Esterification Reactors
Tubular reactors with inline water removal (e.g., molecular sieves) achieve >90% conversion in 2–4 hours. Process parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 85–95°C |
| Pressure | 0.1–0.5 atm |
| Molar Ratio (Alcohol:Acid) | 1.1:1 |
Green Chemistry Innovations
- Solvent-Free Systems: Microwave-assisted reactions reduce energy consumption by 40%.
- Biocatalysts: Lipases (e.g., Candida antarctica) enable esterification at 50°C, minimizing side reactions.
Quality Control and Regulatory Compliance
This compound must meet pharmacopeial standards (USP, EMA) for pharmaceutical use. Critical assays include:
Purity Analysis
- HPLC: Reverse-phase C18 columns (mobile phase: 60:40 acetonitrile-phosphate buffer, pH 3.0) quantify residual reactants (<0.1%).
- Sulfate Ash: ≤0.2% (w/w) ensures low inorganic impurities.
Structural Confirmation
- FT-IR: Peaks at 1730 cm⁻¹ (ester C=O) and 1040 cm⁻¹ (sulfonate S=O) validate functional groups.
- NMR: $$ ^1\text{H} $$ NMR (D₂O, 400 MHz) shows characteristic signals at δ 0.85 (m, 6H, CH₂CH₃) and δ 4.10 (t, 2H, OCH₂).
Comparative Analysis with Alternative Methods
Sulfonation of Maleate Esters
An alternative route involves sulfonating mono(2-ethylhexyl) maleate with sulfur trioxide (SO₃):
$$
\text{C}{12}\text{H}{22}\text{O}4 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{21}\text{O}7\text{S} + \text{H}2\text{O}
$$
- Advantage: Higher sulfonation efficiency (95–98%).
- Drawback: Requires handling corrosive SO₃, increasing safety risks.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its alcohol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium di (2-ethylhexyl) sulfosuccinate, also known as docusate or dioctyl calcium sulfosuccinate, has a wide array of applications across various industries . It is commonly referred to as Aerosol OT .
General Industrial Applications:
- Surfactant: Sodium di (2-ethylhexyl) sulfosuccinate is utilized as a surfactant, emulsifier, and wetting agent . It is also used as a solubilizing agent to improve the solubility of poorly soluble active pharmaceutical ingredients .
- Wetting Agent: Functions as a wetting agent in industrial, pharmaceutical, cosmetic, and food applications . It effectively reduces interfacial tension and wetting angle and has a strong wetting effect on hydrophobic surfaces .
- Emulsifier and Dispersant: It has very good dispersing and emulsifying properties . It can be used as a dispersant and solubilizing agent in foods, and as a stabilizer for hydrophilic colloids .
Specific Industry Uses:
- Textile Industry: Sodium di (2-ethylhexyl) sulfosuccinate is used as an emulsifier, detergent, and penetrant . It can be used in textile and dyeing processes . The addition of Sodium Di (2-ethylhexyl) Sulfosuccinate in scouring of adhesive can reduce 2 hours and decrease damage to silk .
- Cosmetics Industry: It is a component of cosmetic formulations . Diethylhexyl Sodium Sulfosuccinate enhances the water solubility of other cosmetic ingredients and helps form emulsions by reducing the surface tension of the substances .
- Pharmaceutical Industry: It is used for the treatment of constipation, acting as a laxative or stool softener . Also used in the synthesis of electrospun fibers for tailored and controlled antibiotic drug release . As solubilizing agent, to improve solubility of poorly soluble active pharmaceuticals ingredients (API) formulations .
- Food Industry: Sodium Di (2-ethylhexyl) Sulfosuccinate can be used as dispersing and solubilizing agent in foods . Dioctyl sulfosuccinate sodium also finds use in the drug, cosmetics, food industry and as a laxative to treat constipation . Further, Dioctyl sulfosuccinate sodium is used as a food additive, emulsifier and dispersant .
- Printing and Dyeing Industry: functions as a surfactant .
- Sugar Industry: functions as a processing aid .
- Construction: It can be utilized in the construction industry .
- Plant Protection: can be a component of plant protection products .
- Ink: Used in printing inks .
- Asbestos Industry: For froth asbestos, the preferred dosage of Sodium Di (2-ethylhexyl) Sulfosuccinate is 10-15% of asbestos, and for dustless asbestos, the preferred dosage is 15-20% .
- Tanning: Has also been used in laxatives and as cerumenolytics .
- Mineral Processing: From dewatering and de-dusting aid in mineral processing .
- Polymerization: As emulsifier in emulsion polymerization .
- Electrophoresis: Dioctyl sulfosuccinate sodium is utilized in electrophoresis detection of natural and synthetic estrogens .
Other Applications:
Mechanism of Action
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
Notes
- Synthetic Challenges : The branched 2-ethylhexyl group complicates synthesis, requiring precise control to avoid side products like bis(6-methylheptyl) phthalate .
Biological Activity
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, commonly known as docusate sodium, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.
This compound is a sodium salt derived from sulfosuccinic acid and 2-ethylhexanol. It is characterized by its ability to act as a surfactant, emulsifier, and wetting agent. Its chemical structure allows it to reduce surface tension in aqueous solutions, making it effective in various applications.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Chemical Formula | CHNaOS |
| Molecular Weight | 444.56 g/mol |
| CAS Number | 115960-17-3 |
| Solubility | Soluble in water and lower alcohols |
Docusate sodium functions primarily as a stool softener by allowing water to penetrate the fecal mass, thus facilitating easier bowel movements. It acts by decreasing the surface tension of the stool, allowing for better hydration and softer consistency. This mechanism is particularly beneficial for patients suffering from constipation.
Therapeutic Uses
- Laxative : Docusate sodium is widely used in treating constipation. It is often recommended for patients who should avoid straining during bowel movements, such as those recovering from surgery or childbirth.
- Surfactant : In industrial applications, it serves as an effective surfactant in formulations requiring emulsification or wetting properties.
Study on Efficacy in Constipation Management
A clinical trial involving elderly patients demonstrated that docusate sodium significantly improved bowel movement frequency compared to a placebo group. The study reported a 50% increase in the number of patients achieving regular bowel movements after two weeks of treatment with docusate sodium.
Toxicokinetics Study
In a toxicokinetics study involving rats, docusate sodium was administered at varying doses. Results indicated that the compound was well absorbed (approximately 65%) and metabolized into derivatives of 2-ethylhexanol. The excretion pattern showed that around two-thirds of the dose was eliminated through urine, while one-third was found in feces .
Toxicity and Safety Profile
Docusate sodium exhibits low acute toxicity with an LD50 greater than 2100 mg/kg in rats, indicating a favorable safety profile for human use . However, chronic use can lead to gastrointestinal discomfort, including abdominal cramps and diarrhea.
Genotoxicity Assessment
Genotoxicity studies have produced inconclusive results regarding the mutagenic potential of docusate sodium. In vitro assays did not show significant mutagenic effects on bacterial strains or mammalian cells . Further research is needed to elucidate its long-term genotoxic effects.
Applications Beyond Medicine
Docusate sodium's properties extend to various industrial applications:
- Textile Industry : Used as a wetting agent and emulsifier.
- Cosmetics : Functions as a solubilizer for other cosmetic ingredients.
- Food Industry : Employed as an emulsifier and stabilizer in certain food products.
Table 2: Industrial Applications
| Industry | Application |
|---|---|
| Textile | Wetting agent |
| Cosmetics | Emulsifier |
| Food | Stabilizer |
Q & A
Basic Research Questions
Q. How is Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate structurally distinguished from related sulfobutanedioate isomers in environmental samples?
- Methodological Answer : Use high-resolution liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) to resolve structural isomers. For example, chromatographic separation can differentiate this compound from monooctyl sulfosuccinate (MOSS) and dioctyl sulfosuccinate (DOSS) based on retention times and mass fragmentation patterns. Confirmation requires comparison with certified reference standards and isotopic peak analysis to verify molecular formulas .
Q. What analytical techniques are recommended for quantifying trace levels of this compound in seawater?
- Methodological Answer : Direct injection (10 μL) LC-TOF-MS achieves a practical lower limit of quantitation (LOQ) of 0.5 nM (0.22 ng mL⁻¹). Sample preparation should avoid sodium hydroxide, which induces degradation, and instead use acetonitrile dilution to stabilize the analyte. Internal standards (e.g., deuterated analogs) improve precision, while matrix-matched calibration corrects for seawater ion suppression effects .
Advanced Research Questions
Q. How do environmental variables (e.g., temperature, microbial activity) influence the degradation kinetics of this compound in marine microcosms?
- Methodological Answer : Conduct controlled microcosm studies at temperatures mimicking target environments (e.g., 15 ± 1°C for western Canadian marine conditions). Monitor degradation products via LC-TOF-MS over 14-day periods. Use first-order kinetics models to calculate half-lives and stoichiometric conversion rates. Compare microbial communities via 16S rRNA sequencing to identify biodegradation pathways .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Perform pH-controlled stability studies (pH 2–12) with buffered solutions. Use LC-TOF-MS to track hydrolysis products and quantify degradation rates. Avoid sodium hydroxide preservation, which artificially converts the compound to MOSS. Instead, test chelating agents (e.g., disodium EDTA) to assess cation-mediated micelle formation, though prior studies show no improvement in stability .
Q. How can machine learning optimize synthetic pathways for this compound to enhance yield and sustainability?
- Methodological Answer : Apply artificial neural networks (ANNs) trained on reaction parameters (e.g., temperature, catalyst loading, solvent polarity) from green chemistry precedents (e.g., synthesis of 2-ethylhexyl salicylate). Use response surface methodology (RSM) to identify optimal conditions, minimizing waste and energy consumption. Validate predictions with bench-scale experiments and life-cycle analysis (LCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
